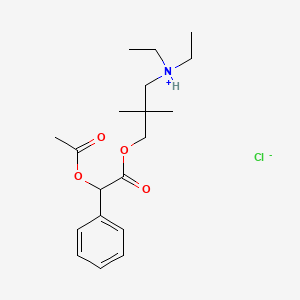
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride is a complex organic compound derived from mandelic acid. Mandelic acid itself is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents . The compound is a derivative of mandelic acid, modified to include diethylamino and dimethylpropyl ester groups, along with acetate and hydrochloride components.
準備方法
The synthesis of mandelic acid derivatives typically involves several steps. Mandelic acid can be prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The preparation of mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride would involve the esterification of mandelic acid with 3-(diethylamino)-2,2-dimethylpropanol, followed by acetylation and conversion to the hydrochloride salt. Industrial production methods may involve the use of protic acids, thionyl chloride, or other reagents to facilitate these transformations .
化学反応の分析
Mandelic acid derivatives undergo various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzaldehyde and formic acid.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid.
Substitution: Esterification and amidation reactions are common, where the hydroxyl group of mandelic acid is substituted with other functional groups
Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mandelic acid and its derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.
類似化合物との比較
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride can be compared with other mandelic acid derivatives such as:
Mandelic acid, 3,4-dimethoxy-, methyl ester: This compound has similar esterification but different substituents on the aromatic ring.
2-Chloromandelic acid: A chlorinated derivative with distinct chemical properties and applications.
Phenylglycolic acid: A reduction product of mandelic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
67465-37-6 |
|---|---|
分子式 |
C19H30ClNO4 |
分子量 |
371.9 g/mol |
IUPAC名 |
[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H |
InChIキー |
JJPRJLIMZNKMLU-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


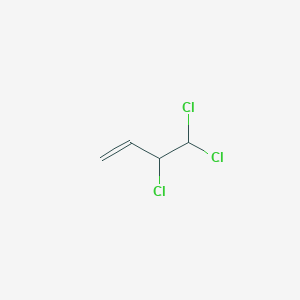
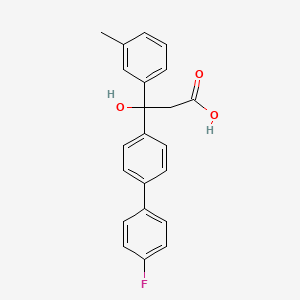
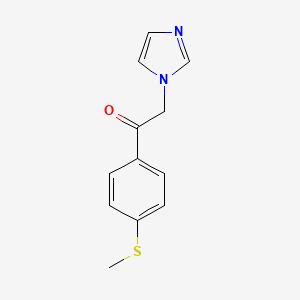
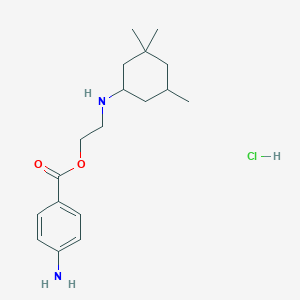
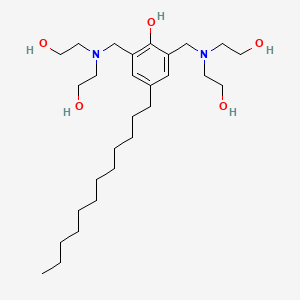
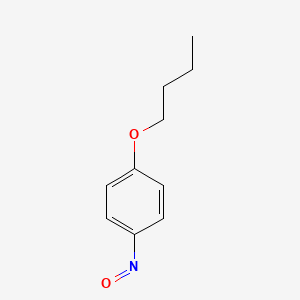

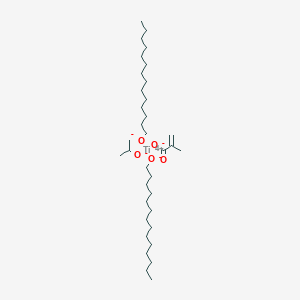
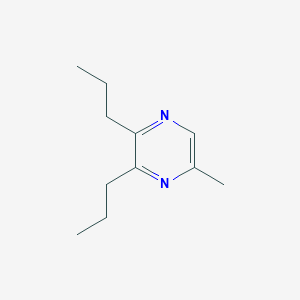
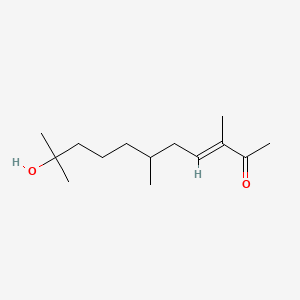
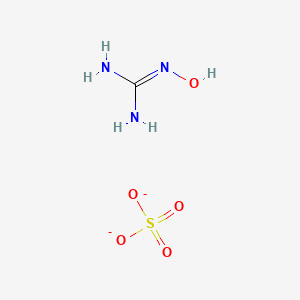
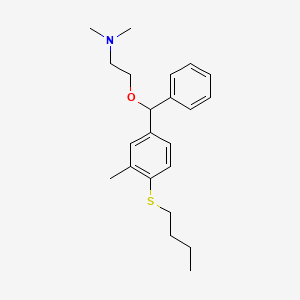
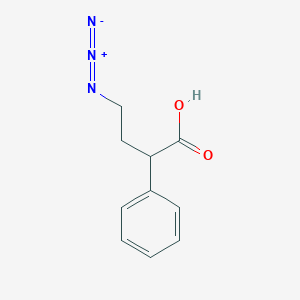
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
